molecular formula C13H13NO2 B12505099 Methyl 3-(quinolin-6-yl)propanoate

Methyl 3-(quinolin-6-yl)propanoate

Cat. No.: B12505099
M. Wt: 215.25 g/mol
InChI Key: BMCWTVAUAXCRNS-UHFFFAOYSA-N
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Description

Methyl 3-(quinolin-6-yl)propanoate: is an organic compound that belongs to the class of quinoline derivatives Quinoline is a heterocyclic aromatic organic compound with a structure that includes a benzene ring fused to a pyridine ring this compound is characterized by the presence of a quinoline ring attached to a propanoate ester group

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Methyl 3-(quinolin-6-yl)propanoate typically involves the esterification of 3-(quinolin-6-yl)propanoic acid. One common method includes the reaction of quinoline-6-carboxaldehyde with malonic acid in the presence of a base, followed by esterification with methanol. The reaction conditions often involve refluxing the mixture in an appropriate solvent such as ethanol or methanol, with the addition of a catalyst like sulfuric acid or p-toluenesulfonic acid to facilitate the esterification process .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would typically be optimized for higher yields and purity, using continuous flow reactors and automated systems to control reaction parameters such as temperature, pressure, and reactant concentrations. The use of industrial catalysts and purification techniques like distillation and crystallization would be employed to ensure the quality of the final product .

Chemical Reactions Analysis

Types of Reactions: Methyl 3-(quinolin-6-yl)propanoate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form quinoline-6-carboxylic acid derivatives.

    Reduction: Reduction reactions can convert the ester group to an alcohol group, forming 3-(quinolin-6-yl)propanol.

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

Chemistry: Methyl 3-(quinolin-6-yl)propanoate is used as an intermediate in the synthesis of more complex quinoline derivatives.

Biology and Medicine: In medicinal chemistry, this compound is explored for its potential pharmacological activities. Quinoline derivatives are known for their antimicrobial, antimalarial, and anticancer properties. This compound may be investigated for similar activities, particularly in the development of new therapeutic agents .

Industry: The compound can be used in the production of dyes, pigments, and other industrial chemicals. Its quinoline structure makes it valuable in the synthesis of materials with specific electronic and optical properties .

Mechanism of Action

The mechanism of action of Methyl 3-(quinolin-6-yl)propanoate in biological systems is not fully understood. it is believed to interact with molecular targets such as enzymes and receptors due to its quinoline structure. Quinoline derivatives are known to inhibit enzymes like topoisomerases and kinases, which are involved in DNA replication and cell signaling pathways. The compound may exert its effects by binding to these targets and disrupting their normal functions, leading to therapeutic outcomes .

Comparison with Similar Compounds

Uniqueness: this compound is unique due to its ester functional group, which imparts different chemical reactivity and physical properties compared to its similar compounds. The ester group allows for further chemical modifications, making it a versatile intermediate in organic synthesis .

Properties

Molecular Formula

C13H13NO2

Molecular Weight

215.25 g/mol

IUPAC Name

methyl 3-quinolin-6-ylpropanoate

InChI

InChI=1S/C13H13NO2/c1-16-13(15)7-5-10-4-6-12-11(9-10)3-2-8-14-12/h2-4,6,8-9H,5,7H2,1H3

InChI Key

BMCWTVAUAXCRNS-UHFFFAOYSA-N

Canonical SMILES

COC(=O)CCC1=CC2=C(C=C1)N=CC=C2

Origin of Product

United States

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